molecular formula C79H100N16O27 B13831780 Gastrin I (1-14), human

Gastrin I (1-14), human

Cat. No.: B13831780
M. Wt: 1705.7 g/mol
InChI Key: WRJJBRDFCLLYQF-LGDYVKIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gastrin I (1-14), human, is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of this compound, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Gastrin I (1-14), human, can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine residues.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with appropriate protecting groups during SPPS.

Major Products Formed:

Scientific Research Applications

Gastrin I (1-14), human, has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

    Biology: Investigated for its role in regulating gastric acid secretion and its effects on gastric epithelial cell proliferation.

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Properties

Molecular Formula

C79H100N16O27

Molecular Weight

1705.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122)/t40-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1

InChI Key

WRJJBRDFCLLYQF-LGDYVKIMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@@H]7CCC(=O)N7

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)CNC(=O)C7CCC(=O)N7

Origin of Product

United States

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